![molecular formula C14H14BrN3O3 B14624664 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 57190-79-1](/img/structure/B14624664.png)
N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromopyridine moiety linked to a phenyl group through an oxygen atom, and further connected to a methoxy-methylurea group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Coupling Reaction: The bromopyridine is then coupled with a phenol derivative through a nucleophilic substitution reaction to form the 6-bromopyridin-2-yloxyphenyl intermediate.
Urea Formation: The final step involves the reaction of the intermediate with methoxy-methylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
化学反应分析
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or alter certain functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
科学研究应用
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, while the methoxy-methylurea group can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Bromopyridin-2-ylmethanol: Shares the bromopyridine moiety but lacks the phenyl and urea groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains the bromopyridine structure but with an aldehyde group instead of the phenyl and urea groups.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to the combination of its bromopyridine, phenyl, and methoxy-methylurea groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
57190-79-1 |
|---|---|
分子式 |
C14H14BrN3O3 |
分子量 |
352.18 g/mol |
IUPAC 名称 |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C14H14BrN3O3/c1-18(20-2)14(19)16-10-6-8-11(9-7-10)21-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI 键 |
YXYSREHHUQUWFU-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


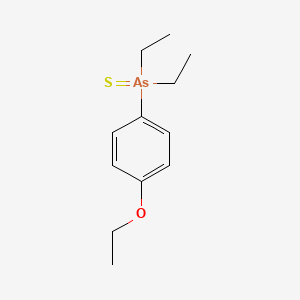


![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
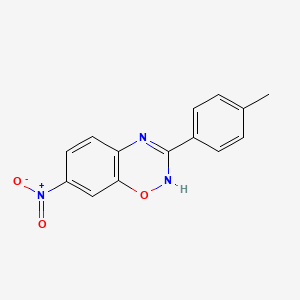
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
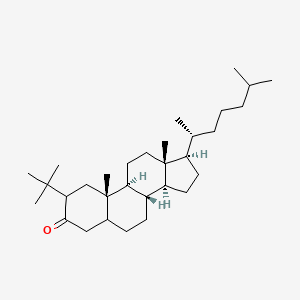
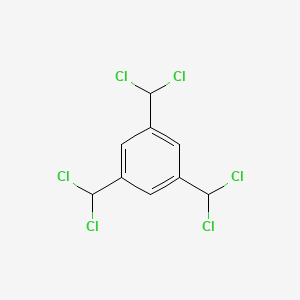
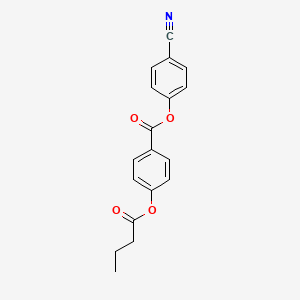
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
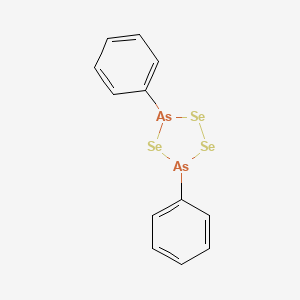

![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
